Cas no 1353995-02-4 ([(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester)
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1353995-02-4x500.png)
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- [(S)-1-(2-chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
- (S)-tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
- AM95259
- [(S)-1-(2-Chloroacetyl)pyrrolidin-2-ylmethyl]isopropylcarbamic acid tert-butyl ester
- [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
-
- インチ: 1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m0/s1
- InChIKey: DNPHVECWUUTWBA-LBPRGKRZSA-N
- ほほえんだ: ClCC(N1CCC[C@H]1CN(C(=O)OC(C)(C)C)C(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 380
- トポロジー分子極性表面積: 49.8
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498043-1g |
(S)-tert-Butyl((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate |
1353995-02-4 | 97% | 1g |
$1378 | 2023-01-02 | |
Fluorochem | 080679-500mg |
S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester |
1353995-02-4 | 500mg |
£694.00 | 2022-03-01 |
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl esterに関する追加情報
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester: A Comprehensive Overview
The compound with CAS No. 1353995-02-4, named [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structure of this molecule is characterized by a pyrrolidine ring, a chiral center at the (S) configuration, and a tert-butyl ester group, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of chiral compounds like [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester in asymmetric synthesis. The presence of the (S) configuration at the pyrrolidine ring allows for selective interactions with biological targets, making it a valuable intermediate in drug discovery programs. Researchers have explored its role in the development of enzyme inhibitors, particularly targeting kinases and proteases, which are critical in disease pathways such as cancer and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that includes the formation of the pyrrolidine ring, followed by acylation at the 2-position with a 2-chloroacetyl group. The introduction of the isopropyl group and the tert-butyl ester is achieved through nucleophilic substitution and esterification reactions, respectively. These steps are optimized to ensure high yields and stereochemical integrity, which are essential for maintaining the compound's biological activity.
One of the most promising applications of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is in the field of medicinal chemistry. Its ability to act as a bioisostere for other functional groups makes it an ideal candidate for replacing less potent or more toxic moieties in existing drug molecules. For instance, studies have shown that this compound can serve as a substitute for bulky or electron-withdrawing groups in kinase inhibitors, enhancing their selectivity and reducing off-target effects.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemicals. The presence of the chloroacetyl group introduces pesticidal activity, making it a candidate for herbicide or insecticide formulations. However, further research is required to evaluate its environmental impact and bioaccumulation potential before it can be commercialized for agricultural use.
From a synthetic chemistry perspective, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester serves as a valuable intermediate for constructing more complex molecules. Its chiral center provides an opportunity to explore enantioselective reactions, which are crucial for producing enantiomerically pure compounds required by the pharmaceutical industry. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound on an industrial scale.
The stability and reactivity of this compound under various reaction conditions have been extensively studied. It has been found to be stable under mild conditions but reactive under basic or acidic environments, depending on the specific functional groups involved. This dual nature makes it suitable for both solution-phase and solid-phase synthesis techniques, providing flexibility in its use across different chemical processes.
In conclusion, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a versatile and multifunctional compound with significant potential in drug discovery, agrochemicals, and synthetic chemistry. Its unique structure and stereochemical properties make it an invaluable tool for researchers aiming to develop novel therapeutic agents and chemical intermediates. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing chemical science is expected to grow even further.
1353995-02-4 ([(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester) 関連製品
- 1888-75-1(Lithium,(1-methylethyl)- (9CI))
- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)
- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 303052-45-1(Neuropeptide Y(29-64))
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 212845-81-3(8-nitrochroman-4-ol)
- 2034517-81-0(N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide)
- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)
- 1803745-33-6(2-(Bromomethyl)-5-ethylphenylhydrazine)



